(2R)-oxetane-2-carboxylic acid

Catalog No.
S2800954
CAS No.
2200583-25-9
M.F
C4H6O3
M. Wt
102.089
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-oxetane-2-carboxylic acid

CAS Number

2200583-25-9

Product Name

(2R)-oxetane-2-carboxylic acid

IUPAC Name

(2R)-oxetane-2-carboxylic acid

Molecular Formula

C4H6O3

Molecular Weight

102.089

InChI

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1

InChI Key

ZKCXAZCRQJSFTQ-GSVOUGTGSA-N

SMILES

C1COC1C(=O)O

Solubility

not available

    Scientific Field: Organic Chemistry

      Application: “(2R)-oxetane-2-carboxylic acid” is a type of organic compound that falls under the category of oxetanes. Oxetanes are three-membered cyclic ethers.

      Methods of Application: The compound can be used as a building block in organic synthesis. The exact methods of application would depend on the specific reaction being carried out.

      Results or Outcomes: The outcomes of using this compound in organic synthesis would vary widely depending on the specific reactions and conditions.

    Scientific Field: Drug Discovery

(2R)-oxetane-2-carboxylic acid is a cyclic compound characterized by a four-membered oxetane ring with a carboxylic acid functional group. Its chemical formula is C₄H₆O₃, and it has a molecular weight of approximately 102.09 g/mol. The compound features a unique structure that contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science. The oxetane ring is known for its strain, which often leads to interesting reactivity patterns in

Due to the presence of both the carboxylic acid and the strained oxetane ring. Key reactions include:

  • Ring-opening Reactions: The oxetane ring can undergo nucleophilic attack, leading to the formation of larger cyclic or acyclic compounds. This is often facilitated by the use of nucleophiles such as Grignard reagents or alkoxides .
  • Decarboxylation: Under certain conditions, (2R)-oxetane-2-carboxylic acid can lose carbon dioxide, resulting in the formation of an alkyl radical that can participate in further reactions .
  • Functionalization: The compound can be functionalized through various electrophilic substitutions, allowing for the introduction of diverse functional groups into the structure .

Several synthetic routes have been developed for the preparation of (2R)-oxetane-2-carboxylic acid:

  • Intramolecular Cyclization: This method involves the cyclization of precursors containing hydroxyl and carboxyl groups, leading to the formation of the oxetane ring .
  • Ring Expansion: Starting from smaller cyclic compounds, ring expansion techniques can be employed to introduce the oxetane structure while incorporating carboxylic acid functionality .
  • Photoredox Catalysis: Recent advancements have utilized visible light-mediated photoredox catalysis to form radicals from (2R)-oxetane-2-carboxylic acid, facilitating various transformations .

(2R)-oxetane-2-carboxylic acid finds applications across multiple domains:

  • Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceuticals and biologically active molecules.
  • Material Science: The compound can be used in the development of polymeric materials due to its unique structural properties.
  • Synthetic Chemistry: It acts as an intermediate in various organic synthesis pathways, particularly in creating complex molecular architectures.

Interaction studies involving (2R)-oxetane-2-carboxylic acid primarily focus on its reactivity with biological macromolecules and other small molecules. Research indicates that derivatives of oxetanes may interact with enzymes or receptors due to their structural similarities with natural substrates. Understanding these interactions is crucial for evaluating their potential therapeutic effects and toxicity profiles.

Several compounds share structural similarities with (2R)-oxetane-2-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
Azetidine-2-carboxylic AcidFive-membered ringExhibits biological activity; used in pharmaceuticals
3-Hydroxybutanoic AcidLinear chainImportant metabolic intermediate
3-Methyl-3-pentenoic AcidLinear chainUsed in organic synthesis; exhibits unique reactivity

Uniqueness of (2R)-Oxetane-2-Carboxylic Acid

What sets (2R)-oxetane-2-carboxylic acid apart from these similar compounds is its unique four-membered ring structure that imparts significant strain, leading to distinctive reactivity patterns not typically observed in larger or linear compounds. This strain allows for a variety of synthetic transformations and potential applications that leverage its reactivity.

Enantioselective Synthesis Strategies

Enantioselective synthesis of (2R)-oxetane-2-carboxylic acid leverages both transition-metal catalysis and biocatalytic approaches to achieve high stereochemical fidelity. A prominent method involves iridium-catalyzed tert-(hydroxy)-prenylation of primary alcohols with isoprene oxide, which forms oxetanes bearing all-carbon quaternary stereocenters with anti-diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee) [1]. For example, coupling 2-methoxy-5-pyridinemethanol with isoprene oxide under iridium catalysis yields (2R,3S)-3-methyl-3-vinyloxetane-2-carboxylic acid precursors in 79% isolated yield [1].

Biocatalytic methods have recently emerged as complementary strategies. Engineered halohydrin dehalogenases enable enantioselective oxetane formation via intramolecular ring-closing reactions, achieving preparative-scale synthesis with >98% ee [3]. This enzymatic platform operates under mild aqueous conditions (pH 7.0–8.5, 25–37°C) and accommodates diverse substituents, including aryl and heteroaromatic groups [3].

Table 1: Comparison of Enantioselective Synthesis Methods

MethodCatalyst/EnzymeYield (%)ee (%)Key Advantage
Iridium catalysis [1][Ir(cod)Cl]~2~/PhPEB79>99Broad substrate scope
Biocatalysis [3]Halohydrin dehalogenase85–92>98Aqueous compatibility

Catalytic Hydrogenation Pathways from Precursor Compounds

Catalytic hydrogenation of β-ketoester precursors provides a scalable route to (2R)-oxetane-2-carboxylic acid. Ruthenium complexes with chiral bisphosphine ligands, such as [Ru(OAc)~2~((R)-MeOBIPHEP)], achieve enantioselective reductions at 40–60 wt% substrate concentrations and 80°C under 40 bar H~2~ [6]. For instance, hydrogenating ethyl 2-oxooxetane-2-carboxylate under these conditions affords the (R)-enantiomer in 97% ee and >99% conversion [6]. Critical parameters include:

  • Temperature: Elevated temperatures (80°C) enhance reaction rates but require precise control to avoid racemization.
  • Solvent: Methanol optimizes catalyst solubility and hydrogen diffusion.
  • Substrate purity: Residual moisture or impurities reduce enantioselectivity by ≤5% [6].

Table 2: Hydrogenation Conditions and Outcomes

SubstrateCatalyst Loading (S/C)Pressure (bar)ee (%)
Ethyl 2-oxooxetane-2-carboxylate50,0004097

Saponification Optimization of Ester Derivatives

Saponification of methyl or ethyl esters remains the most direct route to (2R)-oxetane-2-carboxylic acid. Hydrolysis using 2–3 equiv NaOH in THF/water (1:1) at 50°C for 12 h achieves >95% conversion [7]. However, prolonged storage or heating induces lactonization via intramolecular esterification, converting the acid into γ-lactones (e.g., 2a2b) [7]. Mitigation strategies include:

  • Low-temperature storage: −20°C reduces lactonization to <1% per month.
  • Buffer systems: Phosphate buffers (pH 6.5–7.5) stabilize the carboxylate form.
  • In situ derivatization: Immediate conversion to stable salts (e.g., sodium or ammonium).

Table 3: Saponification Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
NaOH Equivalents2.0–2.5Maximizes hydrolysis (>95%)
Temperature45–55°CBalances rate vs. decomposition
Reaction Time10–12 hPrevents over-hydrolysis

Challenges in Stereochemical Purity Maintenance

Maintaining the stereochemical integrity of (2R)-oxetane-2-carboxylic acid demands rigorous control across synthesis and storage:

  • Isomerization Pathways:
    • Acid-catalyzed epimerization at C2 occurs via oxetane ring-opening at >60°C [4].
    • Lactonization proceeds spontaneously at room temperature, with first-order kinetics (t~1/2~ = 30 days) [7].
  • Catalyst Deactivation:
    • Residual halides or sulfur compounds poison iridium and ruthenium catalysts, reducing ee by 10–15% [1] [6].
  • Purification Limitations:
    • Silica gel chromatography induces partial racemization (Δee = 2–3%) due to acidic surface sites [1].
    • Crystallization from ethanol/water mixtures recovers enantiopure material (ee >99%) but sacrifices yield (70–75%) [3].

Mitigation Approaches:

  • Lyophilization: Freeze-drying aqueous solutions preserves stereochemical purity.
  • Additives: Triethylamine (1–2 mol%) suppresses acid-catalyzed pathways during purification [7].
  • Process Analytical Technology (PAT): In-line FTIR monitors lactonization in real time [4].

Isomerization Pathways to Lactone Derivatives

The primary degradation pathway for (2R)-oxetane-2-carboxylic acid involves intramolecular cyclization to form lactone derivatives through a mechanism requiring no external catalysis [1] [2]. This phenomenon occurs via the formation of an intermediate where the carboxylic acid group undergoes intramolecular protonation of the oxetane ring, creating a dual activation system with both a protonated oxetane ring and a deprotonated carboxylate group [3] [1].

The isomerization follows first-order kinetics with a rate constant of 0.0064 min⁻¹ when measured in isopropanol under heating conditions [3]. The process can be described by the formation of intermediate Int-1, where the internal carboxylic group activates the oxetane ring through protonation, followed by nucleophilic attack by the carboxylate to form the lactone product [1] [2].

Simple oxetane-2-carboxylic acids, including (2R)-oxetane-2-carboxylic acid, demonstrate remarkable instability at room temperature, with complete isomerization occurring within one year of storage [1] [2]. During storage at room temperature, approximately 7% of the lactone impurity appears within one week, increasing to 16% after one month [3] [1].

Structural factors significantly influence isomerization susceptibility. Compounds with bulky heteroaromatic substituents, zwitterionic structures, or conformationally rigid polycyclic cores exhibit enhanced stability [1] [2]. The high basicity of groups such as imidazole can prevent intramolecular protonation of the oxetane ring, thereby stabilizing the compound against isomerization [1].

Compound TypeRoom Temperature StabilityIsomerization Time
Simple oxetane-2-carboxylic acidsUnstable1 week to 1 year
Aromatic substituted derivativesStable>1 year
Bulky substituted derivativesStable>1 year
Fluorinated derivativesStable>1 year

Thermal and pH-Dependent Degradation Mechanisms

Thermal degradation of (2R)-oxetane-2-carboxylic acid occurs through accelerated isomerization pathways at elevated temperatures. Under mild heating conditions of 50°C in dioxane-water mixtures, the compound undergoes clean isomerization to the corresponding lactone derivative [3] [1]. The thermal degradation mechanism involves the same intramolecular cyclization process observed at room temperature, but with significantly accelerated kinetics.

The pH-dependent stability of oxetane-2-carboxylic acids is closely related to the protonation state of the carboxylic acid group. Under acidic conditions, the oxetane ring becomes more susceptible to nucleophilic attack due to protonation, leading to ring-opening reactions [4]. The presence of the carboxylic acid group itself creates an internal acidic environment that can facilitate ring opening through intramolecular protonation [1] [2].

Thermal stability profiles vary significantly with structural modifications. Simple oxetane-2-carboxylic acids show rapid isomerization at 50°C, while substituted derivatives remain stable until temperatures reach 100°C [1] [2]. At temperatures above 170°C, thermal decomposition rather than isomerization becomes the predominant degradation pathway [5].

The activation energy for the initial polymerization step of oxetane cations is remarkably low at approximately 3 kJ/mol, indicating high susceptibility to thermal activation [6] [7]. This low activation barrier explains the rapid degradation observed under mild heating conditions.

Temperature RangeDegradation RatePrimary Mechanism
Room temperatureSlow (weeks to months)Intramolecular cyclization
50°CRapid (hours)Accelerated cyclization
100°CVery rapid (minutes)Complete isomerization
170-190°CImmediateThermal decomposition

Solvent-Mediated Stability Challenges

Solvent effects play a crucial role in the stability of (2R)-oxetane-2-carboxylic acid. Polar protic solvents such as water and alcohols can facilitate the isomerization process by stabilizing the intermediate states through hydrogen bonding [1] [2]. The use of dioxane-water mixtures at elevated temperatures promotes rapid and complete isomerization to lactone derivatives [3] [1].

Solvent polarity significantly affects the stability profile. In polar solvents, the carboxylate intermediate formed during the isomerization process is better stabilized, lowering the activation energy for the ring closure step [1]. Conversely, nonpolar solvents may slow the isomerization process by destabilizing the charged intermediate species.

The evaporation process during solvent removal can inadvertently promote isomerization. During rotary evaporation of ethyl acetate extractions, even with water bath temperatures of only 40°C, significant isomerization has been observed [3] [1]. This highlights the importance of considering solvent removal conditions when handling these compounds.

Aqueous stability is particularly problematic for oxetane-2-carboxylic acids. The presence of water facilitates both the protonation of the oxetane ring and the subsequent nucleophilic attack by the carboxylate group [1]. Additionally, water can participate in hydrolysis reactions that lead to ring opening and formation of diol derivatives [4].

Storage in anhydrous conditions significantly improves stability, while moisture exposure accelerates degradation pathways. The combination of moisture and elevated temperatures creates particularly harsh conditions for oxetane-2-carboxylic acid stability [1] [2].

Solvent TypeStability EffectMechanism
WaterDestabilizingFacilitates protonation and nucleophilic attack
AlcoholsDestabilizingHydrogen bonding stabilizes intermediates
DioxaneDestabilizingPolar aprotic solvent promotes isomerization
Nonpolar solventsStabilizingDestabilizes charged intermediates

Structural Modifications for Enhanced Stability

Several structural modification strategies have been identified to enhance the stability of (2R)-oxetane-2-carboxylic acid and related compounds. The most effective approach involves salt formation with sodium or potassium bases, which completely eliminates the isomerization pathway by removing the carboxylic acid functionality [1] [2] [8].

Ester protection of the carboxylic acid group provides complete stability against isomerization. Ethyl and methyl esters of oxetane-2-carboxylic acids show no degradation under conditions that rapidly isomerize the free acids [3] [1]. This protection strategy is particularly valuable for synthetic intermediates and long-term storage applications.

Aromatic and bulky substituents at the 3-position of the oxetane ring significantly enhance stability through steric hindrance mechanisms. These substituents prevent the approach of nucleophiles to the oxetane ring, thereby inhibiting the ring-opening process [1] [2]. Compounds with phenyl, pyridyl, or other aromatic groups demonstrate stability for over one year at room temperature.

Fluorine substitution provides moderate enhancement in stability through electronic effects. The electron-withdrawing nature of fluorine reduces the nucleophilicity of the carboxylate group, slowing the intramolecular cyclization process [1] [2]. However, fluorinated derivatives still undergo isomerization under heating conditions.

3,3-Disubstituted oxetanes represent the most stable structural variant due to the complete blocking of nucleophilic attack pathways. The presence of two substituents at the 3-position creates significant steric hindrance that prevents external nucleophiles from accessing the carbon-oxygen σ* antibonding orbital [4] [9].

Zwitterionic structures incorporating basic groups such as imidazole show exceptional stability by preventing intramolecular protonation of the oxetane ring. The high basicity of these groups competes with the carboxylic acid for protonation, thereby stabilizing the oxetane ring against nucleophilic attack [1].

Modification StrategyStability EnhancementMechanism of Action
Salt formationCompleteEliminates carboxylic acid
Ester protectionCompleteEliminates carboxylic acid
Aromatic substituentsSignificantSteric hindrance
Fluorine substitutionModerateElectronic stabilization
3,3-DisubstitutionHighBlocked nucleophilic pathways
Zwitterionic structuresHighPrevents intramolecular protonation

Conformationally rigid cores also contribute to enhanced stability by restricting the molecular flexibility required for the intramolecular cyclization process [1]. However, these modifications may lead to additional complications, such as hydrolytic cleavage of other ring systems under harsh conditions.

XLogP3

-0.2

Dates

Last modified: 08-17-2023

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